molecular formula C23H34N2O2 B4982246 (3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine

(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine

Cat. No.: B4982246
M. Wt: 370.5 g/mol
InChI Key: QMDVTUXGDWNDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as FMeDMA and is a derivative of the popular research chemical, 4-iodo-2,5-dimethoxyphenethylamine (2C-I). FMeDMA has been found to have unique properties that make it a useful tool in various research fields.

Mechanism of Action

The exact mechanism of action of FMeDMA is not fully understood. However, it has been found to act as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. FMeDMA has also been found to have affinity for other serotonin receptors, including 5-HT2C and 5-HT6.
Biochemical and Physiological Effects
FMeDMA has been shown to have various biochemical and physiological effects. In animal studies, FMeDMA has been found to increase the release of dopamine and norepinephrine in the brain. FMeDMA has also been found to increase heart rate and blood pressure in animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using FMeDMA in lab experiments is its unique properties. FMeDMA has been found to have a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying serotonin receptor agonists. However, one of the limitations of using FMeDMA is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research involving FMeDMA. One potential direction is to investigate the potential therapeutic applications of FMeDMA in the treatment of various diseases. Another potential direction is to study the effects of FMeDMA on other serotonin receptors, such as 5-HT2C and 5-HT6. Additionally, research could be conducted to develop new synthesis methods for FMeDMA that are more efficient and cost-effective.

Synthesis Methods

The synthesis of FMeDMA involves several steps, including the condensation of 2-methoxybenzaldehyde with 4-piperidone to form the intermediate compound, 1-(2-methoxybenzyl)-4-piperidinone. This intermediate is then reacted with (3-furylmethyl)isobutylamine to form the final product, FMeDMA. The synthesis of FMeDMA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FMeDMA has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FMeDMA has been used to study the effects of serotonin receptor agonists on the brain. In pharmacology, FMeDMA has been used to investigate the mechanism of action of certain drugs. In medicinal chemistry, FMeDMA has been studied as a potential drug candidate for the treatment of various diseases.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-19(2)14-25(16-21-10-13-27-18-21)15-20-8-11-24(12-9-20)17-22-6-4-5-7-23(22)26-3/h4-7,10,13,18-20H,8-9,11-12,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVTUXGDWNDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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